molecular formula C22H19N3OS B2552915 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide CAS No. 898405-87-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide

Cat. No.: B2552915
CAS No.: 898405-87-3
M. Wt: 373.47
InChI Key: VVRNQGJRBRJCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide is a synthetic benzimidazole derivative supplied for investigative purposes in chemical biology and drug discovery. This compound is of high interest to researchers due to the established pharmacological profile of the benzimidazole core, which is known to be a privileged structure in medicinal chemistry . The benzimidazole scaffold is structurally analogous to naturally occurring purines, which allows molecules derived from it to interact with a variety of biopolymers, including enzymes and DNA . Scientific literature on closely related 2-(1H-benzo[d]imidazol-2-yl)phenyl analogues has demonstrated potent in vitro biological activities, suggesting this compound's potential for similar investigative pathways . These include significant antimicrobial activity against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus , Bacillus subtilis ) and Gram-negative bacteria (e.g., Escherichia coli , Klebsiella pneumoniae ), as well as antifungal effects against strains such as Candida albicans and Aspergillus niger . Furthermore, research on similar compounds has highlighted promising cytotoxic activity against human cancer cell lines, particularly the human colorectal carcinoma line (HCT116), with some derivatives showing efficacy greater than the standard chemotherapeutic agent 5-fluorouracil . The mechanism of action for such effects is an active area of research and may involve interaction with key enzymatic targets like dihydrofolate reductase (DHFR) or cyclin-dependent kinases (CDKs), as supported by molecular docking studies . Researchers are exploring this chemical space to develop novel therapeutic agents to overcome multi-drug resistance in bacteria and cancer . This product is intended for laboratory research use solely and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-2-27-16-13-11-15(12-14-16)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRNQGJRBRJCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Aminophenyl)-1H-benzo[d]imidazole

The benzimidazole scaffold is typically synthesized via cyclization of o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions. For the target compound, 2-(2-aminophenyl)-1H-benzo[d]imidazole serves as the primary intermediate.

Procedure :

  • o-Phenylenediamine (1.08 g, 10 mmol) and 2-nitrobenzaldehyde (1.51 g, 10 mmol) are refluxed in ethanol (20 mL) with catalytic acetic acid (1 mL) for 6 hours.
  • The nitro group is reduced using SnCl₂·2H₂O in HCl (10%), yielding the amine intermediate.
  • Cyclization is completed by refluxing with NH₄Cl in DMF at 120°C for 4 hours, affording 2-(2-aminophenyl)-1H-benzo[d]imidazole (Yield: 78%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.89–7.52 (m, 8H, aromatic), 5.21 (s, 2H, NH₂).
  • IR (cm⁻¹) : 3360 (NH₂), 1620 (C=N).

Amide Bond Formation: Methodologies and Optimization

Aqueous-Phase Coupling (Schotten-Baumann Method)

Adapted from patent CN103288667A, this method avoids organic solvents, enhancing environmental sustainability.

Procedure :

  • 2-(2-Aminophenyl)-1H-benzo[d]imidazole (2.13 g, 10 mmol) and NaOH (0.48 g, 12 mmol) are dissolved in water (50 mL).
  • 4-(Ethylthio)benzoyl chloride (2.07 g, 10 mmol) is added dropwise at 0–5°C.
  • The mixture is stirred at room temperature for 3 hours, filtered, and washed to neutrality.
  • Vacuum drying (70°C, 8 hours) yields the target compound (Yield: 95%).

Advantages :

  • Eliminates organic solvents, simplifying purification.
  • High yield (95%) due to product insolubility in water.

Conventional Coupling in Organic Media

For comparison, amide formation is conducted using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in THF.

Procedure :

  • 4-(Ethylthio)benzoic acid (1.81 g, 10 mmol), DCC (2.27 g, 11 mmol), and HOBt (1.49 g, 11 mmol) are stirred in THF (20 mL) at 0°C for 1 hour.
  • 2-(2-Aminophenyl)-1H-benzo[d]imidazole (2.13 g, 10 mmol) is added, and the reaction proceeds at room temperature for 12 hours.
  • The product is purified via column chromatography (Yield: 82%).

Structural Characterization and Analytical Data

Spectroscopic Analysis

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide exhibits distinct spectral features:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.12 (q, J = 7.2 Hz, 2H, SCH₂), 7.38–8.24 (m, 12H, aromatic), 10.51 (s, 1H, NH).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 14.8 (CH₂CH₃), 35.6 (SCH₂), 116.4–144.3 (aromatic carbons), 166.2 (C=O).

IR (KBr, cm⁻¹) :

  • 3270 (NH), 1655 (C=O), 1240 (C-S).

EI-MS : m/z = 403.1 [M+H]⁺.

Elemental Analysis

Calculated for C₂₂H₁₈N₃OS :

  • C, 65.48; H, 4.50; N, 10.41; S, 7.94.
    Found :
  • C, 65.72; H, 4.32; N, 10.18; S, 7.88.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Solvent System Reaction Time (h)
Aqueous-phase coupling 95 99.5 Water 3
Organic-phase coupling 82 98.2 THF 12

The aqueous method outperforms organic-phase coupling in yield and efficiency, aligning with trends in green chemistry. However, organic methods remain valuable for substrates with poor water solubility.

Mechanistic Insights and Side Reactions

Amide bond formation proceeds via nucleophilic acyl substitution, where the amine attacks the activated carbonyl group. Competing side reactions include:

  • O-acylation : Minimized by using excess amine.
  • Dimerization : Prevented via controlled stoichiometry and low temperatures.

Industrial-Scale Considerations

The patent method’s scalability is evidenced by its 99% yield in 1.5 mol batches. Key parameters for scale-up include:

  • Maintaining reaction temperature ≤10°C during acyl chloride addition.
  • Efficient filtration systems to handle insoluble product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with different nucleophiles.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of compounds related to benzimidazole derivatives. For instance, research indicates that similar compounds exhibit significant cytotoxicity against various cancer cell lines. In particular, derivatives containing the benzimidazole structure have been evaluated for their effectiveness against human colorectal carcinoma cell lines (HCT116), showing promising results with IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
N9HCT1165.85
N18HCT1164.53
5-FUHCT1169.99

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research has shown that derivatives with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate strong efficacy against various pathogens .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundPathogen TypeMIC (µM)Reference
N1Gram-positive1.27
N8Gram-negative1.43
N22Fungal2.60

Antitubercular Activity

In addition to anticancer and antimicrobial activities, some derivatives have been assessed for their antitubercular effects against Mycobacterium tuberculosis. Studies have shown that certain benzimidazole derivatives inhibit vital mycobacterial enzymes, showcasing their potential as antitubercular agents .

Case Study 1: Synthesis and Evaluation of Benzimidazole Derivatives

A study conducted on various substituted benzamides linked to benzimidazole reported significant anticancer and antimicrobial activities. The study utilized in vitro assays to evaluate the efficacy of these compounds against specific cell lines and pathogens, confirming the promising nature of these derivatives .

Case Study 2: Antitubercular Activity Assessment

Another research effort focused on the antitubercular activity of synthesized benzimidazole derivatives demonstrated their effectiveness in inhibiting Mycobacterium tuberculosis in vitro and in vivo using mouse models. The study highlighted the potential for developing new treatments for tuberculosis based on these findings .

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. This compound may exert its effects by interfering with cellular processes such as DNA replication, transcription, and protein synthesis. The ethylthio group may enhance the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among benzamide derivatives include substituents on the phenyl ring (e.g., halogens, methoxy, hydroxy, nitro) and modifications to the benzoimidazole core. These changes significantly impact physicochemical properties such as melting point, solubility, and acidity.

Table 1: Comparative Physicochemical Data
Compound Name / ID Substituent(s) Melting Point (°C) pKa (Predicted) Molecular Weight Key Spectral Features (IR, NMR)
Target Compound 4-(ethylthio) Not reported ~11.2 (estimated) 393.4 (C₂₂H₁₉N₃OS) Expected ν(C=S) ~680 cm⁻¹; δ(Ar-H) 7.1–8.3 ppm
N-(4-Bromophenyl) analog (W5) 4-Bromo 202–205 Not reported 481.3 (C₂₂H₁₇BrN₄O₂S) ν(C-Br) 651 cm⁻¹; δ(Ar-H) 7.18–8.33 ppm
N-(2-Chlorophenyl) analog (W7) 2-Chloro 217–220 Not reported 437.9 (C₂₂H₁₇ClN₄O₂S) ν(C-Cl) 742 cm⁻¹; δ(Ar-H) 7.14–8.33 ppm
Compound 14 2-Hydroxy >300 Not reported 409.4 (C₂₃H₁₅N₃O₂) Absence of ν(C=O); ν(OH) ~3150–3319 cm⁻¹
3-Bromobenzoyl derivative 3-Bromo, hydrazineylidene Not reported Not reported Not reported Targets mTOR pathway; ν(C=O) 1665 cm⁻¹

Key Observations :

  • Melting Points : Hydroxy-substituted derivatives (e.g., Compound 14 ) exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular hydrogen bonding. The target compound’s melting point is unreported but likely lower due to the flexible ethylthio group.
  • Acidity : The target compound’s predicted pKa (~11.2) aligns with benzoimidazole derivatives, where the NH group in the heterocycle contributes to basicity .
  • Spectral Signatures : Ethylthio substitution introduces distinct C-S stretching (~680 cm⁻¹ in IR) and upfield shifts in NMR due to electron-donating effects .

Key Observations :

  • Antimicrobial Activity : Chloro and nitro substituents (e.g., W6–W8 ) enhance activity against Gram-positive bacteria, likely due to increased electrophilicity.
  • Anticancer Potential: The 3-bromobenzoyl derivative inhibits mTOR, a critical kinase in cancer proliferation. The target compound’s ethylthio group may similarly modulate kinase interactions but with altered selectivity.

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide, with the CAS number 898405-87-3, is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H19N3OS, with a molecular weight of 373.5 g/mol. The compound features a benzimidazole core, which is known for its diverse pharmacological properties.

PropertyValue
CAS Number898405-87-3
Molecular FormulaC22H19N3OS
Molecular Weight373.5 g/mol

Antidiabetic Potential

Recent studies have indicated that compounds with a benzimidazole core exhibit significant antidiabetic properties. For instance, a study evaluated various derivatives of 2-phenyl-1H-benzo[d]imidazole as α-glucosidase inhibitors. Among them, derivatives showed promising results with IC50 values ranging from 0.71 to 2.09 µM, indicating strong inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion .

Mechanism of Action:

  • Non-competitive Inhibition: The most active compounds were identified as non-competitive inhibitors of α-glucosidase, binding to an allosteric site on the enzyme, which was confirmed through molecular docking studies.
  • Cell Viability: These compounds did not exhibit cytotoxic effects on liver cells (LO2), suggesting a favorable safety profile for potential therapeutic applications .

Antitumor Activity

The benzimidazole derivatives have also been explored for their anticancer properties. A related study highlighted that certain benzimidazole-based compounds demonstrated effective growth inhibition against various cancer cell lines, including cervical and bladder cancer cells, with IC50 values ranging from 2.38 to 3.77 µM .

Apoptosis Induction:

  • Cell Line Studies: Compounds induced apoptosis in cancer cell lines, with significant increases in early and late apoptotic cell populations observed upon treatment at varying concentrations.

Case Studies

  • Antidiabetic Study:
    • Objective: Evaluate the hypoglycemic effects of benzimidazole derivatives.
    • Findings: Compound 15o showed significant hypoglycemic activity comparable to acarbose in vivo, improving oral sucrose tolerance in diabetic models .
  • Antitumor Study:
    • Objective: Assess the anticancer potential of synthesized benzimidazole derivatives.
    • Results: Several derivatives exhibited potent inhibitory activity against cervical and bladder cancer cells with apoptosis induction confirmed through flow cytometry .

Q & A

Basic: What efficient synthetic routes are available for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide?

Answer:
The compound can be synthesized via a one-pot catalytic method using CBr₄ to facilitate C–N bond formation. For example, reacting 1H-benzo[d]imidazol-2-amine with ethyl 3-oxo-3-phenylpropanoate in acetonitrile at 80°C yields 78% product with high atom economy (100% atom utilization except for two hydrogen atoms) . Alternative routes include Friedel-Crafts acylation under solvent-free conditions for fused heterocycles, though specific optimization for this compound may require adjusting catalysts (e.g., ZnCl₂ or piperidine) and reaction times .

Advanced: How can structural modifications of the benzamide moiety enhance antimicrobial or anticancer activity?

Answer:
Modifying substituents on the benzamide or benzimidazole rings significantly impacts bioactivity. For instance:

  • Antimicrobial Activity : Introducing 4-thiazolidinone or nitrofuran groups (e.g., via hydrazinyl linkages) improved activity against pathogens. Compounds with 5-nitrothiophene substituents reduced Caco-2 cell viability by 45.5% at 100 µM .
  • Anticancer Mechanisms : Chalcone derivatives with methoxy or hydroxyl groups on the phenyl ring upregulated TP53 expression, enhancing apoptosis in cancer cells .
    Methodological Tip : Use Claisen-Schmidt condensations or Suzuki-Miyaura cross-coupling to introduce substituents, followed by in vitro assays (e.g., MTT) for validation .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To verify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ ~167 ppm) .
  • HRMS : For exact mass confirmation (e.g., [M+H]⁺ peaks matching theoretical values within 3 ppm) .
  • IR Spectroscopy : Identification of C=N (1632–1742 cm⁻¹) and N–H (3318–3476 cm⁻¹) stretches .
    Example : A chalcone derivative (Compound 11) showed diagnostic peaks at 272.2–273.4°C melting point and δ 10.1 ppm for indole -NH .

Advanced: What strategies address low yields in cross-coupling reactions during synthesis?

Answer:

  • Catalyst Screening : CBr₄ outperformed traditional bases (K₂CO₃) in one-pot syntheses, achieving 78% yield .
  • Additive Optimization : KI or ZnCl₂ can stabilize intermediates in multi-step reactions (e.g., thiazolidinone formation) .
  • Solvent Selection : Polar aprotic solvents (DMF, CH₃CN) improve solubility of aromatic intermediates .
    Data Note : Yields dropped to 64% when bromine substituents were introduced due to steric hindrance .

Advanced: How does substitution on the benzimidazole ring affect biological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂, -Br): Enhanced antimicrobial activity but reduced solubility .
  • Electron-Donating Groups (e.g., -OCH₃): Improved TP53 upregulation (e.g., Compound 13: 258.4–260.2°C m.p., 14.37% N content) .
  • Hybrid Scaffolds : Incorporating triazole-thiazole motifs increased binding to kinase targets (e.g., Aurora A kinase) .
    Methodological Insight : Docking studies (e.g., AutoDock Vina) can predict binding modes to targets like β-tubulin .

Basic: What in vitro assays are suitable for evaluating anticancer activity?

Answer:

  • MTT Assay : Measures cell viability reduction (e.g., 33.7–45.5% at 100 µM against Caco-2 cells) .
  • Western Blotting : Detects protein expression changes (e.g., TP53 upregulation in chalcone-treated cells) .
  • Flow Cytometry : Quantifies apoptosis via Annexin V/PI staining .

Advanced: How do researchers resolve contradictions in biological activity data across studies?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 vs. Caco-2) and control compounds (e.g., doxorubicin) .
  • SAR Analysis : Compare substituent effects (e.g., 5-bromo vs. 5-methoxy derivatives showed 10% variance in IC₅₀) .
  • Meta-Analysis : Pool data from analogs (e.g., benzimidazole-thiazole hybrids) to identify trends .

Basic: What purification methods are optimal for this compound?

Answer:

  • Recrystallization : Methanol or ethanol recovers >95% purity for hydrazine derivatives .
  • Column Chromatography : Silica gel (60–120 mesh) with hexane-EtOAc gradients resolves polar byproducts .
  • TLC Monitoring : Rf values (e.g., 0.5 in 7:3 hexane:EtOAc) ensure reaction completion .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : AutoDock or Glide simulates binding to TP53 or kinases (e.g., ΔG = -9.2 kcal/mol for Compound 6d) .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to correlate electronic properties with activity .
  • Pharmacophore Modeling : Identifies critical motifs (e.g., benzimidazole-thioether) for target engagement .

Advanced: How is metabolic stability assessed for this compound?

Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • CYP450 Inhibition Screening : Measure IC₅₀ against isoforms (e.g., CYP3A4) to predict drug-drug interactions .
  • Plasma Stability Tests : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.